molecular formula C9H10BrN5O2 B1279627 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate CAS No. 874903-79-4

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate

Cat. No. B1279627
M. Wt: 300.11 g/mol
InChI Key: NZSBWJIBMAJTTQ-UHFFFAOYSA-N
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Description

The compound "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" is a derivative of the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are widely studied due to their role as components of DNA and RNA, where they function as the building blocks of genetic information. The specific compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research.

Synthesis Analysis

The synthesis of purine derivatives can be complex, involving multiple steps and varying conditions. For instance, the synthesis of 2-Amino-6-cyclopropylamino-9H-purine, a key intermediate of abacavir, starts from ethyl cyanoacetate and involves nitrosation, cyclization, reduction, acylation, chlorination, and condensation steps, with an overall yield of about 39% . Although the exact synthesis route for "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" is not provided, it is likely to involve similar multi-step reactions, possibly including halogenation to introduce the bromo group and esterification to form the ethylacetate moiety.

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by a fused pyrimidine-imidazole ring system. The presence of various substituents, such as amino, bromo, and ethylacetate groups, can significantly alter the chemical behavior and properties of the molecule. The amino group at position 6 is a common feature in purine nucleosides and nucleotides, contributing to hydrogen bonding and molecular recognition processes. The bromo substituent at position 8 suggests potential reactivity for further chemical modifications, such as cross-coupling reactions.

Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions. The paper on the synthesis of 2-(purin-6-yl)acetoacetic acid ethyl esters and related compounds demonstrates the use of S_NAr-based reactions for introducing functionalized carbon substituents or methyl groups at position 6 of the purine ring . This suggests that the bromo group in "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" could also be reactive under nucleophilic aromatic substitution conditions, allowing for the introduction of different substituents at this position.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives like "2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate" are influenced by their molecular structure. The presence of the amino group can increase water solubility due to its polarity and ability to form hydrogen bonds. The bromo group, on the other hand, is likely to increase the molecular weight and decrease solubility in polar solvents. The ethylacetate group could contribute to the overall lipophilicity of the compound. The exact properties would depend on the balance of these substituents and their spatial arrangement on the purine core.

Scientific Research Applications

Synthesis Approaches

  • Acyclic Nucleoside and Nucleotide Analogs : The compound 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate has been synthesized as part of studies on acyclic nucleoside and nucleotide analogs. This includes reactions of 8-bromoadenine derivatives and alkylation with diverse agents, yielding N9-substituted derivatives of 6-amino-7H-purin-8(9H)-one (Janeba, Holý, & Masojídková, 2000).

  • Catalyst-Free Synthesis Methods : A catalyst-free one-step synthesis method for 2-(purin-6-yl)acetoacetic acid ethyl esters and (purin-6-yl)acetates has been developed, which could potentially include the synthesis of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate (Qu et al., 2009).

Potential Applications

  • Antiviral and Anticancer Agents : Some studies have focused on the synthesis of purine derivatives for potential use as antiviral and anticancer agents. This includes the exploration of various substitutions on the purine ring, which could be relevant to the derivatives of 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate (Temple, Kussner, & Montgomery, 1975).

  • Nucleotide Analogues for Biochemical Studies : The synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which may include 2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate derivatives, provides insights into the biochemical applications of these compounds (Alexander, Holý, Buděšínský, & Masojídková, 2000).

  • Spectroscopic Characterization for Chemotherapy : Synthesis and spectroscopic characterization of similar purine derivatives have been conducted for the potential chemotherapeutic treatment of cancer, suggesting applications in drug discovery and development (Ragavan et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

2-(6-amino-8-bromopurin-9-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN5O2/c1-5(16)17-3-2-15-8-6(14-9(15)10)7(11)12-4-13-8/h4H,2-3H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSBWJIBMAJTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN1C2=NC=NC(=C2N=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470967
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Amino-8-bromo-9H-purin-9-yl)ethylacetate

CAS RN

874903-79-4
Record name ACETIC ACID 2-(6-AMINO-8-BROMO-PURIN-9-YL)-ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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